![molecular formula C10H14BrNO B2649254 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide CAS No. 1046816-28-7](/img/structure/B2649254.png)

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

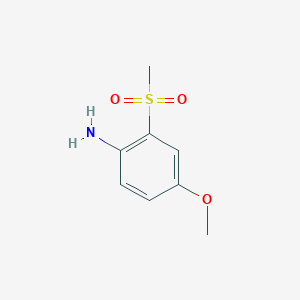

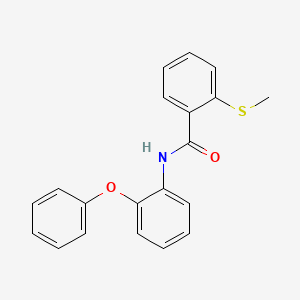

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a chemical compound with the molecular weight of 244.13 . It is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide involves the use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a starting material . The reaction is carried out with lithium aluminium tetrahydride in tetrahydrofuran . After refluxing for 16 hours, the mixture is treated with saturated Rochelle’s salt solution . The aqueous layer is then extracted with ether, and the organic layer is dried, concentrated in vacuo, and subjected to flash column chromatography to yield the final product .Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is represented by the InChI code1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H . Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide can participate in various chemical reactions. For instance, it is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide .Scientific Research Applications

Synthesis and Structural Analysis

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide and its derivatives are central in the synthesis of pharmacologically significant compounds. The benzo[b]azepin ring system is a key structural component in various compounds with considerable pharmacological importance. For instance, the synthesis of 1,5-dihydro-benzo[b]azepin-2-one, achieved through a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, highlights the importance of the tetrahydrobenzo[b]azepin ring system. The reduction of this compound leads to the 1,3,4,5-tetrahydro-benzo[b] azepin-2-one ring system, which is prevalent in several pharmacologically significant compounds (Pauvert, Dupont, & Guingant, 2002).

The structural intricacy of this compound is further exemplified by its crystallization patterns, as seen in various derivatives. For instance, derivatives like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol crystallize in an orthorhombic system with refined unit-cell parameters, showcasing the compound's complex structural attributes (Macías et al., 2011).

Pharmacological Importance

The compound's pharmacological relevance is underlined by its presence in a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, designed and synthesized as inhibitors of human nitric oxide synthase (NOS). This emphasizes the compound's role in the development of potent and selective inhibitors of human neuronal NOS, with potential therapeutic applications in conditions like neuropathic pain (Annedi et al., 2012).

Chemical Synthesis and Applications

The compound is also pivotal in chemical synthesis processes. A notable example includes its role in a mild, metal-free oxidative ring-expansion approach, offering a straightforward method to access benzo[b]azepines, which are crucial for the pharmaceutical industry due to their structural significance (Stockerl et al., 2019). Furthermore, its derivatives find application in the synthesis and receptor affinity studies, particularly in the field of neuropharmacology, as seen in the synthesis of conformationally restricted analogues of the dopamine D1 selective ligand (Berger et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBVKHPOCMTNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=C(C=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide | |

CAS RN |

1046816-28-7 |

Source

|

| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2649179.png)

![N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2649183.png)

![2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2649184.png)

![4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2649185.png)